Fmoc-2-chloro-D-phenylalanine

Vue d'ensemble

Description

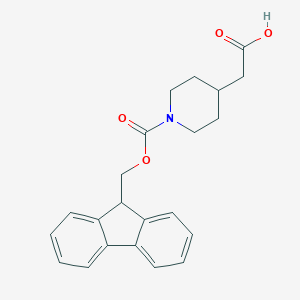

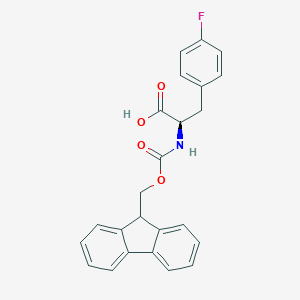

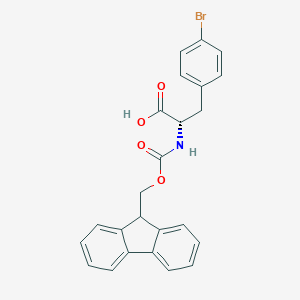

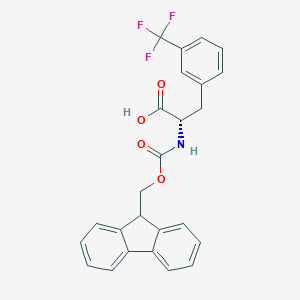

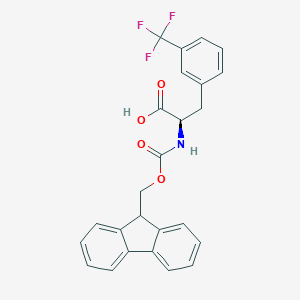

Fmoc-2-chloro-D-phenylalanine is a synthetic amino acid derivative with the empirical formula C24H20ClNO4 . It has a molecular weight of 421.87 . This compound is characterized by the presence of a Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the amino group, which makes it a useful building block for peptide synthesis .

Synthesis Analysis

The synthesis of Fmoc-2-chloro-D-phenylalanine involves the use of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group . The Fmoc group is integrated into current synthesis methods and allows for very rapid and highly efficient synthesis of peptides .Molecular Structure Analysis

The molecular structure of Fmoc-2-chloro-D-phenylalanine is characterized by the presence of a Fmoc protecting group on the amino group . The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups and entangled nanofibrous morphologies .Chemical Reactions Analysis

Fmoc-2-chloro-D-phenylalanine is used extensively in peptide synthesis due to its unique properties . It is a useful building block for the synthesis of peptides with improved stability, bioactivity, and pharmacokinetic properties .Physical And Chemical Properties Analysis

Fmoc-2-chloro-D-phenylalanine is a white or off-white crystalline powder . It is soluble in a variety of organic solvents, such as dimethyl sulfoxide (DMSO), dichloromethane, and methanol .Applications De Recherche Scientifique

Antibiofilm Activity

- Application Summary : Fmoc-phenylalanine has been found to have antibiofilm activity against both Gram-positive and Gram-negative bacterial biofilms . Biofilms are a major contributor to mortality, morbidity, and financial burden in patients with bacterial infections .

- Methods of Application : The study evaluated the anti-biofilm activity of Fmoc-phenylalanine against clinically relevant bacteria . The media was transferred to a 96-well microtiter plate, and different plates were prepared for each time point .

- Results : Fmoc-phenylalanine not only inhibits the biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, but also eradicates the already formed biofilms over the surface . The mechanistic investigation suggests that Fmoc-phenylalanine reduces the extracellular matrix (ECM) components such as proteins, carbohydrates, and eDNA in the biofilm and affects its stability .

Hydrogel Formation

- Application Summary : Fmoc-phenylalanine has been found to form hydrogels, which are important in biomedical applications . The study reported the hydrogel formation of fluorenylmethyloxycarbonyl phenylalanine (FmocF) molecule .

- Methods of Application : The study used physical and thermal stimuli for solubilizing FmocF above the critical concentration to induce gel formation .

- Results : The study found that the collective action of different non-covalent interactions plays a role in making FmocF hydrogel . A new polymorphic form of FmocF was also reported after transitioning to hydrogel .

Antibacterial Activity

- Application Summary : Fmoc-phenylalanine displays antibacterial activity against Gram-positive bacteria in both gel and solution phases . It reduces the bacterial load both in vitro and in the skin wound infections of mice .

- Methods of Application : The study reported the antibacterial activity of the hydrogel and solution phases of Fmoc-phenylalanine (Fmoc-F) against a variety of Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (MRSA) .

Drug Release

- Application Summary : Fmoc-phenylalanine has been found to be useful in drug release . The study proposed a model for drug release from FmocF hydrogel .

- Methods of Application : The study used physical and thermal stimuli for solubilizing FmocF above the critical concentration to induce gel formation . The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of FmocF to gel formation is described .

- Results : The study found that the collective action of different non-covalent interactions play a role in making FmocF hydrogel . Using powder diffraction and infrared spectroscopy, a new polymorphic form of FmocF was also reported after transitioning to hydrogel .

Anti-Biofilm Coating Material

- Application Summary : Fmoc-phenylalanine has potential application as an anti-biofilm coating material for treating biofilm associated infections .

- Methods of Application : The study evaluated the anti-biofilm activity of Fmoc-phenylalanine against clinically relevant bacteria . Fmoc-phenylalanine coated glass surface resists S. aureus and P. aeruginosa biofilm formation and attachment, when biofilm is grown over the surface .

- Results : Fmoc-phenylalanine not only inhibits the biofilm formation in Staphylococcus aureus and Pseudomonas aeruginosa, but also eradicates the already formed biofilms over the surface . The mechanistic investigation suggests that Fmoc-phenylalanine reduces the extracellular matrix (ECM) components such as proteins, carbohydrates and eDNA in the biofilm and affect its stability .

Peptide Synthesis

- Application Summary : Fmoc-2-chloro-D-phenylalanine is used in Fmoc solid-phase peptide synthesis .

- Methods of Application : The study reported the use of Fmoc-2-chloro-D-phenylalanine in Fmoc solid-phase peptide synthesis .

- Results : The study found that Fmoc-2-chloro-D-phenylalanine is effective in Fmoc solid-phase peptide synthesis .

Safety And Hazards

Fmoc-2-chloro-D-phenylalanine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Propriétés

IUPAC Name |

(2R)-3-(2-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNKPNPLIMFSDY-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427303 | |

| Record name | Fmoc-2-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-2-chloro-D-phenylalanine | |

CAS RN |

205526-22-3 | |

| Record name | Fmoc-2-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.